molecular formula C24H18O6 B2650376 3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl benzoate CAS No. 637751-61-2

3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl benzoate

Cat. No. B2650376
M. Wt: 402.402
InChI Key: PKOBDALGJGTTNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a derivative of chromen-7-yl benzoate, which is a type of coumarin. Coumarins are a class of phenolic substances found in many plants. They have a 2H-chromen-2-one skeleton . The “3-(2-ethoxyphenoxy)-4-oxo-” part suggests that there is an ethoxyphenoxy group at the 3-position and a ketone group at the 4-position of the chromen ring .


Molecular Structure Analysis

The molecular structure of this compound would likely be analyzed using techniques such as NMR spectroscopy and X-ray crystallography . These techniques can provide detailed information about the arrangement of atoms in the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the functional groups present in the molecule. The ether and ester groups might undergo reactions such as cleavage under acidic or basic conditions .

Scientific Research Applications

Synthesis and Biological Activities

  • Chemical Synthesis and Biological Activity: The synthesis of compounds related to 3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl benzoate has been explored, particularly focusing on their biological activities. For instance, ethyl 4-[(6-substituted 2,2-dimethyl-2H-chromen-7-yl)methoxy]benzoates show significant biological activities, such as anti-juvenile hormone (anti-JH) activity, observed in silkworm larvae, Bombyx mori (Furuta et al., 2010).

Structural Analysis

  • X-ray Crystallography: The structure of related compounds, such as ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate, has been analyzed using single-crystal X-ray crystallography. This provides insights into the molecular configuration and bonding of similar chromen-yl benzoates (Manolov et al., 2012).

Chemical Processes and Reactions

  • Unique Chemical Synthesis Processes: Unique chemical processes for synthesizing related compounds involve steps like phenolic oxidation and reduction by DIBAL-H. These methods contribute to the heterocyclic synthesis of chromenes (Pelter et al., 1997).

Optical and Electrochemical Properties

  • Optical and Electrochemical Analysis: Novel derivatives, like those functionalized with azobenzene, coumarin, and fluorescein chromophore units, have been synthesized to investigate the effects of chromophore substituents on the electrochemical and spectroelectrochemical properties of resulting polymers. This research provides insights into the electronic and optoelectronic behaviors of such compounds (Yigit et al., 2015).

Antioxidant Activity

  • Antioxidant Activity Relationship: The antioxidant activities of phenolic acids, which share structural similarities with 3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl benzoate, have been studied. This research helps understand the influence of various functional groups, including methoxy and phenolic hydroxyl groups, on antioxidant activities (Chen et al., 2020).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. It’s important to handle all chemicals with appropriate safety precautions .

properties

IUPAC Name

[3-(2-ethoxyphenoxy)-4-oxochromen-7-yl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18O6/c1-2-27-19-10-6-7-11-20(19)30-22-15-28-21-14-17(12-13-18(21)23(22)25)29-24(26)16-8-4-3-5-9-16/h3-15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKOBDALGJGTTNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl benzoate

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